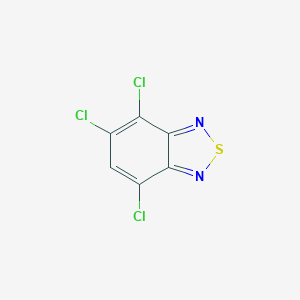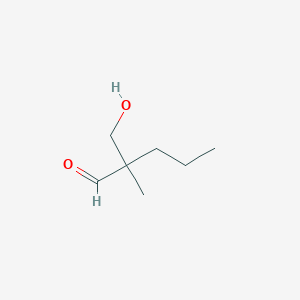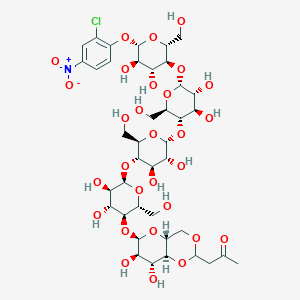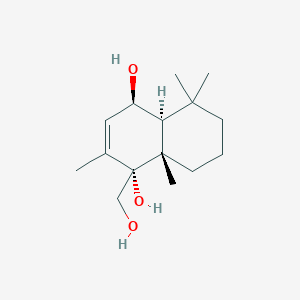
alpha-Onocerin diacetate
Descripción general
Descripción
Alpha-Onocerin diacetate is a natural organic compound belonging to the class of terpenoids. It is derived from plants such as Lycopodium, a genus of clubmosses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-Onocerin diacetate can be synthesized through organic synthesis reactions. The synthetic method involves the cyclization of squalene-2,3;22,23-dioxide using specific oxidosqualene cyclases . This process requires precise reaction conditions, including controlled temperature and pH levels to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound typically involves plant extraction methods. The compound is extracted from plants like Lycopodium cernuum L. and purified through chemical processes. This method ensures the production of high-purity this compound suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Onocerin diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, enhancing its applicability in different fields .
Aplicaciones Científicas De Investigación
Alpha-Onocerin diacetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of alpha-Onocerin diacetate involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in the biosynthesis of triterpenoids . It acts by inhibiting or activating these enzymes, leading to changes in the production of related compounds. This modulation is crucial for its biological and therapeutic effects.
Comparación Con Compuestos Similares
Alpha-Onocerin diacetate is unique due to its specific structural features and biological activities. Similar compounds include other triterpenoids such as:
Lupeol: Known for its anti-inflammatory and anticancer properties.
Betulinic Acid: Studied for its potential in treating melanoma and other cancers.
Oleanolic Acid: Used for its hepatoprotective and anti-inflammatory effects.
Compared to these compounds, this compound stands out due to its distinct molecular structure and the specific pathways it influences .
Propiedades
IUPAC Name |
[(2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O4/c1-21-11-15-27-31(5,6)29(37-23(3)35)17-19-33(27,9)25(21)13-14-26-22(2)12-16-28-32(7,8)30(38-24(4)36)18-20-34(26,28)10/h25-30H,1-2,11-20H2,3-10H3/t25-,26-,27-,28-,29-,30-,33+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJPBXMYIMNQDP-JKCFVQEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2CCC3C(=C)CCC4C3(CCC(C4(C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CCC(=C)[C@@H]2CC[C@H]3C(=C)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















